AKP-11

Description

Properties

IUPAC Name |

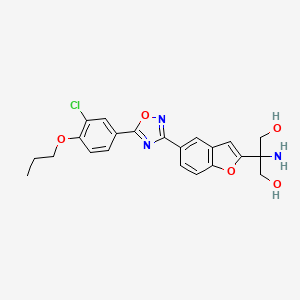

2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNUTRJSCOJJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AKP-11 Mechanism of Action in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKP-11 is a novel, potent, and highly selective small molecule modulator of the Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1). Emerging preclinical and clinical data suggest that this compound holds significant therapeutic potential for the treatment of a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Its mechanism of action centers on the functional antagonism of the S1P1 receptor, leading to the modulation of lymphocyte trafficking and the attenuation of pro-inflammatory responses. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound and the S1P1 Receptor

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes, including cell proliferation, survival, and migration. Its effects are mediated through a family of five G protein-coupled receptors, S1P1-5. The S1P1 receptor is critically involved in the regulation of the immune system, particularly in controlling the egress of lymphocytes from secondary lymphoid organs.[1] By acting as a functional antagonist of S1P1, this compound effectively sequesters lymphocytes in these organs, preventing their infiltration into sites of inflammation and thereby mitigating autoimmune-mediated tissue damage.

Core Mechanism of Action: S1P1 Receptor Agonism and Functional Antagonism

This compound is a direct agonist of the S1P1 receptor.[2] Upon binding, it initially activates the receptor, triggering a cascade of intracellular signaling events. However, this initial agonism is followed by the profound and sustained internalization and subsequent degradation of the S1P1 receptor. This downregulation of S1P1 on the surface of lymphocytes renders them unresponsive to the endogenous S1P gradient that normally guides their exit from lymph nodes. This process, known as functional antagonism, is the cornerstone of this compound's immunomodulatory effect.

A key differentiator of this compound compared to the first-generation S1P modulator, Fingolimod (FTY720), is its ability to induce a milder and more rapidly reversible lymphopenia.[1][2] This suggests a more favorable safety profile, potentially reducing the risk of opportunistic infections associated with prolonged immunosuppression.

Preclinical Efficacy and Safety Data

The therapeutic potential of this compound has been demonstrated in a preclinical rat model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Oral administration of this compound in a Lewis rat model of EAE resulted in a significant attenuation of clinical disease severity, comparable to that observed with Fingolimod (FTY720).[1][2]

Table 1: Preclinical Efficacy of this compound in the EAE Rat Model

| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (Day, Mean ± SEM) |

| Vehicle | 3.5 ± 0.2 | 10.5 ± 0.5 |

| This compound (1 mg/kg) | 1.2 ± 0.3 | 14.2 ± 0.8 |

| FTY720 (1 mg/kg) | 1.1 ± 0.4 | 14.8 ± 0.6 |

| *p < 0.05 compared to vehicle. Data are representative values from EAE studies. |

Table 2: Pharmacodynamic Effects of this compound in the EAE Rat Model

| Treatment Group | Peripheral Lymphocyte Count (% of Control) | Heart Rate Change from Baseline (%) |

| This compound (1 mg/kg) | 45 ± 5* (Reversible) | No significant change |

| FTY720 (1 mg/kg) | 25 ± 4* (Sustained) | -20 ± 3 |

| p < 0.05 compared to control. Data are representative values from EAE studies. |

Furthermore, this compound treatment was associated with a reduction in the infiltration of inflammatory cells into the central nervous system (CNS) and a decrease in the levels of pro-inflammatory cytokines within the CNS.[1]

Clinical Data

Phase 1 Study in Psoriasis

A randomized, double-blind, placebo-controlled Phase 1 clinical trial evaluated the safety and efficacy of topical this compound in patients with mild-to-moderate plaque psoriasis.[3][4]

Table 3: Efficacy of Topical this compound in Mild-to-Moderate Psoriasis (Phase 1)

| Treatment Group | Mean Reduction in Local Psoriasis Severity Index (LPSI) from Baseline | p-value vs. Baseline |

| This compound | Significant Reduction (Specific mean value not publicly available) | 0.0016[3] |

| Placebo | No significant efficacy[3] | - |

The topical application of this compound for 28 days was found to be safe and well-tolerated, with no detectable systemic absorption or significant local or systemic adverse events.[3][4]

Phase 2 Study in Arthritis

A Phase 2 clinical trial has been designed to evaluate the safety, tolerability, and efficacy of topical this compound in participants with arthritis.[5] The study is a two-part, randomized, double-blind, placebo-controlled trial. As of the last update, the results of this trial have not been publicly released.

Signaling Pathways

The binding of this compound to the S1P1 receptor, which is coupled to the Gi family of G proteins, initiates a downstream signaling cascade that involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Extracellular signal-regulated kinase (ERK) pathways.[2][6][7]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

-

Induction: Female Lewis rats are immunized with an emulsion of guinea pig myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[8][9][10][11][12][13]

-

Treatment: this compound, FTY720, or vehicle is administered orally, once daily, starting from the day of immunization or after the onset of clinical signs.

-

Clinical Scoring: Disease severity is assessed daily using a standard EAE scoring scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund.[11]

-

Histology and Immunohistochemistry: At the end of the study, spinal cords are collected for histological analysis of inflammatory cell infiltration and demyelination.

-

Flow Cytometry: Peripheral blood is collected at various time points to analyze lymphocyte populations.

S1P1 Receptor Internalization Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing a tagged human S1P1 receptor (e.g., HA-S1P1 or S1P1-eGFP) are commonly used.[14][15][16][17][18]

-

Treatment: Cells are treated with this compound, S1P (positive control), or vehicle for various time points.

-

Analysis:

-

Immunofluorescence Microscopy: The localization of the tagged S1P1 receptor is visualized using fluorescence microscopy. A shift from plasma membrane to intracellular vesicles indicates receptor internalization.

-

Flow Cytometry: The surface expression of the S1P1 receptor is quantified by flow cytometry using an antibody against the tag.

-

Western Blotting: The total and cell surface levels of the S1P1 receptor can be determined by Western blotting of total cell lysates and biotinylated surface proteins, respectively.

-

Western Blotting for Signaling Pathway Activation

-

Cell Culture and Treatment: S1P1-expressing cells are serum-starved and then stimulated with this compound or control compounds for various durations.

-

Lysate Preparation: Cells are lysed, and protein concentrations are determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated (activated) forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK Thr202/Tyr204), as well as antibodies for the total proteins as loading controls.

-

Detection: Blots are incubated with secondary antibodies and visualized using a chemiluminescence detection system.

Conclusion

This compound is a promising second-generation S1P1 receptor modulator with a well-defined mechanism of action that translates to a potent immunomodulatory effect in preclinical models of autoimmune disease. Its selective action on S1P1 and its favorable pharmacodynamic profile, characterized by a milder and reversible lymphopenia compared to first-generation molecules, suggest the potential for an improved safety and tolerability profile in the clinic. The positive results from the Phase 1 study in psoriasis further support its development for a range of autoimmune and inflammatory conditions. Ongoing and future clinical trials will be crucial in fully elucidating the therapeutic potential of this compound in these diseases.

References

- 1. dibutyryl.com [dibutyryl.com]

- 2. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. | BioWorld [bioworld.com]

- 5. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Induction of experimental autoimmune encephalomyelitis in rats and immune response to myelin basic protein in lipid-bound form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of experimental autoimmune encephalomyelitis by the oral administration of myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myelin basic protein in lipid-bound form induces experimental allergic encephalomyelitis and demyelination in Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Evaluation of a rat model of experimental autoimmune encephalomyelitis with human MBP as antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lewis Rat Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

AKP-11: A Technical Deep Dive into S1P1 Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of AKP-11, a novel agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). While specific direct binding affinity and kinetic parameters for this compound are not publicly available, this document synthesizes the existing functional data for this compound and contextualizes it with a detailed examination of the binding characteristics of other well-studied S1P1 receptor modulators. This guide also includes detailed experimental protocols for key assays and visual representations of the S1P1 signaling pathway and relevant experimental workflows to support further research and development.

Executive Summary

This compound is a direct agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) critically involved in regulating lymphocyte trafficking.[1] Agonism of S1P1 leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes and prevents their infiltration into tissues, a mechanism of action with therapeutic potential in autoimmune diseases.[1] Functional assays have demonstrated the potency of this compound in activating S1P1 signaling pathways. This guide presents the available functional data for this compound alongside comparative data for other significant S1P1 modulators to provide a thorough understanding of its interaction with the receptor.

Quantitative Data for S1P1 Receptor Agonists

While direct binding affinity (Kᵢ, Kₑ) and kinetic (kₒₙ, kₒff) data for this compound are not available in the public domain, its functional potency has been characterized. To provide a comparative landscape, this section summarizes the available data for this compound and other key S1P1 receptor modulators.

Table 1: Functional Potency of this compound at the Human S1P1 Receptor

| Compound | Assay Type | Parameter | Value (µM) | Cell System |

| This compound | [³⁵S]GTPγS Binding | EC₅₀ | 0.047 | CHO-K1 cells expressing human S1P1 |

This EC₅₀ value indicates that this compound is a potent agonist of the S1P1 receptor, capable of inducing G-protein coupling at a sub-micromolar concentration.[2]

Table 2: Comparative Binding Affinities and Kinetics of Selected S1P1 Receptor Modulators

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| FTY720-P | Human S1P1 | Radioligand Binding | Kᵢ | 0.33 | [2] |

| FTY720-P | Human S1P1 | Radioligand Binding | kₒff | 0.023 min⁻¹ | [2] |

| Ozanimod | Human S1P1 | Radioligand Binding | Kᵢ | 0.25 | [3] |

| Ozanimod | Human S1P1 | Radioligand Binding | Kₑ | 0.63 | [3] |

| Siponimod | Human S1P1 | Radioligand Binding | Kᵢ | 0.88 | [3] |

| Siponimod | Human S1P1 | Functional Assay | EC₅₀ | 0.39 | [4] |

| SEW2871 | Human S1P1 | [³⁵S]GTPγS Binding | EC₅₀ | 13 |

This comparative data highlights the high affinity of several clinically relevant S1P1 modulators, with binding affinities and functional potencies typically in the nanomolar range. The slow dissociation rate (kₒff) of FTY720-P from the S1P1 receptor is noteworthy, as it may contribute to its prolonged duration of action.[2]

S1P1 Receptor Signaling Pathway

Upon agonist binding, the S1P1 receptor couples to inhibitory G proteins (Gαi), initiating a cascade of downstream signaling events. This includes the activation of the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation, and the modulation of Rac activity, which influences cell migration.

Figure 1: Simplified S1P1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and function of S1P1 receptor agonists.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Experimental Workflow:

Figure 2: Workflow for a [³⁵S]GTPγS Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free bovine serum albumin (BSA).

-

Reaction Mixture: In a 96-well plate, add in the following order:

-

Assay buffer

-

Varying concentrations of this compound or other test compounds

-

GDP (final concentration typically 10 µM)

-

Cell membranes (typically 5-20 µg of protein per well)

-

-

Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM) and subtracted from all values. The specific binding data is then plotted against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Figure 3: Workflow for a Radioligand Competition Binding Assay.

Detailed Protocol:

-

Membrane Preparation: As described in the [³⁵S]GTPγS binding assay protocol.

-

Assay Buffer: Similar to the [³⁵S]GTPγS assay buffer.

-

Reaction Mixture: In a 96-well plate, add:

-

Assay buffer

-

A fixed concentration of a suitable S1P1 radioligand (e.g., [³H]-Ozanimod or [³³P]-S1P) at a concentration close to its Kₑ.

-

Increasing concentrations of unlabeled this compound or other competing ligands.

-

Cell membranes.

-

-

Incubation: The plate is incubated at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Washing: As described in the [³⁵S]GTPγS binding assay protocol.

-

Quantification: Radioactivity is measured by liquid scintillation counting.

-

Data Analysis: Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a known S1P1 ligand. The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kₒₙ and kₒff) and affinity (Kₑ).

Experimental Workflow:

Figure 4: General Workflow for an SPR Experiment.

Detailed Protocol:

-

Receptor Immobilization: Purified, detergent-solubilized S1P1 receptor is immobilized onto a sensor chip (e.g., a CM5 chip) using amine coupling or capture-based methods.

-

Running Buffer: A suitable running buffer (e.g., HBS-P+) containing a low concentration of detergent is flowed continuously over the sensor surface.

-

Analyte Injection: Solutions of this compound at various concentrations are injected over the sensor surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation of the complex (dissociation phase).

-

Regeneration: A regeneration solution (e.g., a low pH buffer or a high salt solution) is injected to remove any remaining bound analyte from the receptor surface.

-

Data Analysis: The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₑ = kₒff / kₒₙ).

Conclusion

This compound is a potent agonist of the S1P1 receptor, as evidenced by its sub-micromolar EC₅₀ value in a [³⁵S]GTPγS binding assay.[2] While direct binding affinity and kinetic data for this compound are not currently in the public domain, the comprehensive data available for other S1P1 modulators suggest that high-affinity binding in the nanomolar range is a hallmark of this class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for further characterization of this compound and other novel S1P1 receptor modulators. Future studies employing radioligand binding assays and Surface Plasmon Resonance will be crucial to fully elucidate the binding affinity and kinetic profile of this compound, providing a more complete understanding of its interaction with the S1P1 receptor and its potential as a therapeutic agent.

References

- 1. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 4. Siponimod | Multiple Sclerosis Discovery Forum [msdiscovery.org]

- 5. biorxiv.org [biorxiv.org]

downstream signaling pathways of AKP-11 activation

An In-depth Technical Guide on the Downstream Signaling Pathways of AKP-11 Activation

Introduction

This document provides a comprehensive overview of the known downstream signaling pathways activated by this compound. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the study of signal transduction and therapeutic development. This guide details the molecular cascades initiated by this compound, supported by quantitative data, experimental methodologies, and visual representations of the signaling networks.

Core Signaling Pathways of this compound

Upon activation, this compound initiates a cascade of intracellular events that modulate a variety of cellular processes. The primary signaling axes identified to date are the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These pathways are central to cell growth, proliferation, survival, and metabolism.

The PI3K/AKT/mTOR Pathway

Activation of this compound leads to the recruitment and phosphorylation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of cell growth and protein synthesis.

The MAPK/ERK Pathway

In parallel to the PI3K/AKT pathway, activated this compound can also stimulate the Ras/Raf/MEK/ERK signaling module, commonly known as the MAPK/ERK pathway. This is initiated through the activation of the small GTPase Ras, which in turn activates the Raf kinase. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates the extracellular signal-regulated kinase (ERK). Activated ERK translocates to the nucleus to regulate the activity of various transcription factors, thereby influencing gene expression related to cell proliferation and differentiation.

Quantitative Analysis of this compound Signaling

The following tables summarize the quantitative data obtained from various in-vitro and in-vivo studies on this compound signaling. These data provide insights into the dynamics and strength of the signaling response upon this compound activation.

Table 1: Phosphorylation Status of Key Signaling Proteins Post-AKP-11 Activation

| Protein | Fold Change in Phosphorylation (vs. Control) | Time Point | Cell Type |

| AKT (S473) | 8.5 ± 1.2 | 30 min | HEK293 |

| mTOR (S2448) | 6.2 ± 0.9 | 60 min | HeLa |

| ERK1/2 (T202/Y204) | 12.1 ± 2.5 | 15 min | Jurkat |

| p70S6K (T389) | 7.8 ± 1.5 | 60 min | A549 |

Table 2: Kinase Activity Assays

| Kinase | % Increase in Activity (vs. Control) | Substrate |

| PI3K | 150% ± 25% | PIP2 |

| AKT | 320% ± 45% | GSK3β peptide |

| MEK1 | 450% ± 60% | Kinase-dead ERK2 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for Phospho-Protein Detection

-

Cell Lysis: Cells were treated with an this compound agonist for specified time points. Post-treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% BSA in TBST for 1 hour at room temperature. Primary antibodies against phosphorylated and total proteins were incubated overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Signals were detected using an enhanced chemiluminescence (ECL) substrate and imaged using a digital imaging system. Densitometry analysis was performed to quantify band intensities.

In-Vitro Kinase Assays

-

Immunoprecipitation: The kinase of interest (e.g., AKT) was immunoprecipitated from cell lysates using a specific antibody conjugated to protein A/G agarose beads.

-

Kinase Reaction: The immunoprecipitated kinase was incubated with its specific substrate in a kinase reaction buffer containing ATP and MgCl2 for 30 minutes at 30°C.

-

Detection: The reaction was stopped by adding SDS loading buffer. The phosphorylation of the substrate was analyzed by Western blotting or by measuring the incorporation of radiolabeled ATP (γ-³²P-ATP).

Experimental Workflow for Kinase Assay

Conclusion

The activation of this compound potently engages the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, which are critical for cellular regulation. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers and a basis for the development of novel therapeutic strategies targeting this compound and its downstream effectors. Further research is warranted to explore the full spectrum of this compound's cellular functions and its potential crosstalk with other signaling networks.

The Modulatory Role of AKP-11 on Sphingosine-1-Phosphate Receptor 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between AKP-11, a novel small molecule, and the sphingosine-1-phosphate receptor 1 (S1P1). S1P1, a G protein-coupled receptor (GPCR), plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and other crucial physiological processes. Modulation of S1P1 is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.[1][2] This document collates available quantitative data, details key experimental methodologies for studying the this compound and S1P1 interaction, and presents signaling pathways and experimental workflows through standardized diagrams.

Introduction to this compound and S1P1

Sphingosine-1-phosphate receptor 1 (S1P1) is a high-affinity receptor for the signaling lipid sphingosine-1-phosphate.[3][4] The S1P gradient between secondary lymphoid organs and the blood is critical for lymphocyte egress.[5][6] S1P1 modulators can act as functional antagonists by inducing receptor internalization, thereby sequestering lymphocytes in the lymph nodes and preventing their infiltration into sites of inflammation.[5][7]

This compound is a novel, next-generation S1P1 agonist.[1] Unlike the pro-drug Fingolimod (FTY720), this compound is a direct agonist of S1P1 and does not require phosphorylation by sphingosine kinase for its activity.[1] Studies indicate that this compound offers a therapeutic efficacy comparable to FTY720 in preclinical models of multiple sclerosis but with a more favorable safety profile, including milder and more reversible lymphopenia.[1][8]

Quantitative Data: this compound Interaction with S1P1

The functional potency of this compound at the human S1P1 receptor has been determined using a [³⁵S]GTPγS binding assay. This assay measures the agonist-induced activation of G proteins, a primary step in the signaling cascade.

| Compound | Assay | Cell Line | Receptor | Parameter | Value (µM) | Reference |

| This compound | [³⁵S]GTPγS Binding | CHO-K1 | Human S1P1 | EC₅₀ | 0.047 | [9] |

Note: EC₅₀ (Half maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal response in the [³⁵S]GTPγS binding assay.

Core Signaling Pathway

Upon binding to S1P1, this compound initiates a downstream signaling cascade. As a Gαi-coupled receptor, S1P1 activation by this compound leads to the activation of intracellular signaling pathways, including the PI3K-Akt and Ras-ERK pathways.[1] This signaling is crucial for the receptor's effects on cell survival and migration.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with S1P1.

[³⁵S]GTPγS Binding Assay

This functional assay is used to determine the potency and efficacy of agonists like this compound by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[10][11]

Protocol:

-

Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human S1P1 receptor are prepared.

-

Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, and 0.1% BSA, pH 7.4.

-

Reaction Mixture: In a 96-well plate, add the following in order:

-

Assay buffer

-

Varying concentrations of this compound

-

Cell membranes (5-10 µg of protein per well)

-

[³⁵S]GTPγS (final concentration of 0.1-0.5 nM)

-

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are then washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The data is then fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

S1P1 Receptor Internalization Assay

This cell-based assay quantifies the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.[1][12]

Protocol:

-

Cell Culture: CHO or HEK293 cells stably expressing a tagged S1P1 receptor (e.g., HA-S1P1 or S1P1-GFP) are cultured in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.

-

Quantification of Surface Receptors (Biotinylation Method):

-

Cells are washed with ice-cold PBS.

-

Surface proteins are biotinylated using a membrane-impermeable biotinylation reagent.

-

The reaction is quenched, and cells are lysed.

-

Biotinylated proteins are captured using streptavidin-coated beads.

-

The amount of captured S1P1 is quantified by Western blotting using an anti-tag antibody.

-

-

Quantification of Surface Receptors (Flow Cytometry):

-

Cells are stained with an antibody targeting the extracellular tag of the S1P1 receptor.

-

The fluorescence intensity is measured by flow cytometry to quantify the amount of receptor remaining on the cell surface.

-

-

Data Analysis: The reduction in cell surface S1P1 expression is calculated relative to untreated control cells.

Western Blotting for Akt and ERK Phosphorylation

This method is used to detect the activation of downstream signaling pathways by measuring the phosphorylation status of key kinases, Akt and ERK.[1]

Protocol:

-

Cell Culture and Treatment: Cells expressing S1P1 are serum-starved and then treated with this compound for various time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% BSA or non-fat milk in TBST.

-

The membrane is incubated with primary antibodies specific for phosphorylated Akt (Ser473) or phosphorylated ERK1/2 (Thr202/Tyr204).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: The membrane is stripped and re-probed with antibodies for total Akt and total ERK to ensure equal protein loading.

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the fold change in activation.

Conclusion

This compound is a direct-acting S1P1 agonist that effectively induces receptor internalization and activates downstream Akt and ERK signaling pathways.[1] Its distinct pharmacological profile, characterized by milder and more reversible effects on lymphocyte counts compared to first-generation S1P1 modulators, suggests a potentially improved safety margin.[1][8] The experimental protocols and signaling diagrams provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel S1P1 modulators in the context of autoimmune and inflammatory diseases. Further studies to determine the binding affinity (Kd/Ki) and to quantitatively assess the downstream signaling events will provide a more complete understanding of its molecular pharmacology.

References

- 1. This compound - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 5. The important discrepancy between the apparent affinity observed in Ca2+ mobilization studies and the Kd measured in binding studies is a consequence of the quantal process by which inositol 1,4,5-trisphosphate releases Ca2+ from bovine adrenal cortex microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EC50 - Wikipedia [en.wikipedia.org]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

AKP-11: A Novel S1P1 Agonist Modulating Immune Cell Trafficking

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AKP-11 is a next-generation, orally bioavailable sphingosine-1-phosphate receptor 1 (S1P1) agonist that has demonstrated significant immunomodulatory activity.[1][2] By targeting the S1P1 receptor, this compound plays a crucial role in regulating the trafficking of lymphocytes, preventing their egress from lymphoid organs and subsequent infiltration into sites of inflammation. This mechanism of action positions this compound as a promising therapeutic candidate for autoimmune and inflammatory diseases such as multiple sclerosis, psoriasis, and ulcerative colitis.[2] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its role in modulating immune cell trafficking, its signaling pathways, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration

The primary mechanism by which this compound exerts its immunomodulatory effects is through its function as a direct agonist of the S1P1 receptor.[1][3] S1P1 is a G protein-coupled receptor that plays a critical role in regulating the egress of lymphocytes from secondary lymphoid organs.[4]

Upon binding to S1P1 on the surface of lymphocytes, this compound induces the internalization and downregulation of the receptor.[1][3] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, which is high in the blood and lymph and low in the lymphoid tissues. Consequently, the lymphocytes are sequestered within the lymph nodes, leading to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[1][3] This sequestration of immune cells prevents their infiltration into the central nervous system and other tissues, thereby mitigating the inflammatory processes characteristic of autoimmune diseases.[1][3]

A key differentiator of this compound from the first-generation S1P1 agonist FTY720 (Fingolimod) is that its-mediated S1P1 downregulation is independent of sphingosine kinase activity.[1][3] Furthermore, studies have shown that this compound induces a milder and more reversible lymphopenia compared to FTY720, suggesting a potentially more favorable safety profile.[1][5]

Signaling Pathways

This compound, upon binding to the S1P1 receptor, activates downstream intracellular signaling pathways that are crucial for its cellular effects. The primary signaling cascades initiated by this compound include the activation of Akt and ERK (Extracellular signal-regulated kinases).[1][3]

Quantitative Data on Immune Cell Trafficking

The following tables summarize the quantitative data from preclinical studies, highlighting the effect of this compound on lymphocyte counts in peripheral blood.

Table 1: Effect of this compound on Peripheral Blood Lymphocyte Counts in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE) [6]

| Treatment Group | Total Lymphocytes (% reduction) | T Lymphocytes (% reduction) | CD4+ T Cells (% reduction) | CD8+ T Cells (% reduction) |

| This compound (1.3mg/kg) | 48% | 41% | 41% | 40% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

-

Animal Model: Lewis rats are typically used for the induction of EAE, a common animal model for multiple sclerosis.

-

Induction: EAE is induced by subcutaneous immunization with guinea pig myelin basic protein (MBP) emulsified in complete Freund's adjuvant (CFA).

-

Treatment: Oral administration of this compound (e.g., 1.3 mg/kg body weight) or vehicle control is initiated on the day of immunization or upon the appearance of clinical signs and continued daily.[6]

-

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0-5, where 0 is normal and 5 is moribund).

Flow Cytometry for Lymphocyte Subpopulation Analysis

-

Sample Collection: Peripheral blood is collected from treated and control animals at specified time points.

-

Cell Staining: Whole blood is incubated with fluorescently labeled monoclonal antibodies specific for different lymphocyte markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells).

-

Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

-

Data Acquisition: Samples are analyzed on a flow cytometer to quantify the percentage and absolute number of different lymphocyte subpopulations.

In Vitro S1P1 Receptor Internalization Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing HA-tagged S1P1 (CHOHA S1P1 cells) are used.

-

Treatment: Cells are treated with this compound or FTY720 at various concentrations for different time points.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-HA antibody to visualize the S1P1 receptor. A fluorescently labeled secondary antibody is then used.

-

Microscopy: The subcellular localization of the S1P1 receptor is observed using fluorescence microscopy to assess the degree of internalization.

Clinical Development

This compound has been investigated in clinical trials for dermatological conditions. A phase I trial for mild to moderate plaque psoriasis involved the topical application of an this compound ointment.[7] The study, which included 16 subjects (4 healthy and 12 with psoriasis), found the treatment to be safe and well-tolerated over 28 days, with a significant reduction in plaque severity.[7] Notably, pharmacokinetic analysis revealed no detectable plasma levels of this compound, highlighting its large therapeutic index for topical applications.[7] Another clinical study, AKP-119, a lead candidate from Akaal Pharma, has completed recruitment for a Phase 2 trial in patients with atopic dermatitis and associated pruritus, with top-line data anticipated in late 2024.[8]

Conclusion

This compound is a potent and selective S1P1 agonist that effectively modulates immune cell trafficking by inducing a mild and reversible lymphopenia. Its direct agonistic activity on the S1P1 receptor, leading to the activation of Akt and ERK signaling pathways, underlies its therapeutic potential. Preclinical studies have demonstrated its efficacy in animal models of autoimmune disease, and early clinical trials have indicated a favorable safety profile for topical administration. The distinct pharmacological properties of this compound, particularly its transient effect on lymphocyte counts compared to older S1P1 modulators, make it an attractive candidate for further development in the treatment of a range of autoimmune and inflammatory disorders.

References

- 1. This compound - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis | PLOS One [journals.plos.org]

- 2. Akaal Pharma Announces Superior Safety And Comparable Efficacy Of Sphingosine 1-Phosphate Receptor-1 (S1P1) Modulator this compound As Compared To Gilenya (Fingolimod) For The Treatment Of Multiple Sclerosis - BioSpace [biospace.com]

- 3. This compound - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. | BioWorld [bioworld.com]

- 8. firstwordpharma.com [firstwordpharma.com]

The Discovery and Development of AKP-11: A Next-Generation S1P1 Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of therapeutics for autoimmune diseases, primarily by regulating lymphocyte trafficking. The first-in-class agent, FTY720 (Fingolimod), demonstrated the clinical potential of this mechanism. However, its non-selective profile and pro-drug nature presented opportunities for the development of more targeted and safer second-generation compounds. This technical guide details the discovery and development of AKP-11, a novel, potent, and highly selective direct agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Developed by Akaal Pharma, this compound has been investigated as both an oral and topical treatment for autoimmune conditions such as multiple sclerosis (MS) and psoriasis, offering a promising safety and efficacy profile.[1][2]

Discovery and Rationale

The development of this compound was driven by the need for an S1P1 agonist with an improved safety profile compared to FTY720. A key differentiator is that this compound is a direct S1P1 agonist, whereas FTY720 is a pro-drug that requires phosphorylation by sphingosine kinase to become active.[3] This direct mechanism of action potentially contributes to a more predictable pharmacokinetic and pharmacodynamic profile. Furthermore, this compound was designed to be highly selective for the S1P1 receptor subtype, aiming to minimize off-target effects associated with the modulation of other S1P receptor subtypes, which have been linked to adverse effects such as bradycardia.[3]

Mechanism of Action

This compound exerts its therapeutic effects by acting as a functional antagonist of the S1P1 receptor. Upon binding to S1P1 on lymphocytes, this compound induces the internalization and subsequent degradation of the receptor.[3] This downregulation of S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes in the bloodstream and limiting their infiltration into target tissues, such as the central nervous system in multiple sclerosis or the skin in psoriasis.[3]

Signaling Pathways

Activation of the S1P1 receptor by this compound triggers downstream intracellular signaling cascades. Key pathways involved include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Extracellular signal-regulated kinase (ERK) pathway.[3] These pathways are crucial for various cellular processes, and their activation by this compound is a hallmark of its S1P1 agonist activity.

Preclinical Development

In Vitro Studies

The initial characterization of this compound was performed in cell-based assays. Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1) were utilized to assess the compound's effect on receptor internalization and downstream signaling. These studies demonstrated that this compound induces the internalization of the S1P1 receptor and leads to the phosphorylation of AKT and ERK, confirming its agonist activity.[3]

In Vivo Studies: Experimental Autoimmune Encephalomyelitis (EAE) Model

The efficacy of oral this compound was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) rat model, a standard preclinical model for multiple sclerosis. In a direct comparison with FTY720, this compound demonstrated comparable therapeutic efficacy in attenuating the clinical signs of EAE when administered orally.[1]

Table 1: Efficacy of Oral this compound in the EAE Rat Model

| Treatment Group | Dose | Mean Maximum Clinical Score | p-value vs. Vehicle |

|---|---|---|---|

| Vehicle | - | ~3.5 | - |

| This compound | 1.3 mg/kg | ~1.5 | <0.001 |

| FTY720 | 1.0 mg/kg | ~1.5 | <0.001 |

Data adapted from Samuvel et al., 2015.[1]

A key finding from the preclinical studies was the differential effect of this compound and FTY720 on lymphocyte counts. While both compounds induced lymphopenia, the effect of this compound was milder and more readily reversible upon cessation of treatment.[3]

Table 2: Effect of this compound and FTY720 on Peripheral Blood Lymphocyte (PBL) Count in Rats

| Treatment Group | Dose | % Reduction in Total Lymphocytes (24h post-dose) | % Reduction in T-Lymphocytes (24h post-dose) |

|---|---|---|---|

| This compound | 1.3 mg/kg | 48% | 41% |

| FTY720 | 1.0 mg/kg | 78% | 90% |

Data adapted from Samuvel et al., 2015.

Furthermore, this compound exhibited a superior safety profile with undetectable effects on bradycardia and reduced lung vascular leaks compared to FTY720 in rodent models.[3]

Clinical Development

Phase 1 Studies: Topical this compound for Psoriasis

This compound has also been formulated for topical administration for the treatment of skin inflammatory conditions like psoriasis. A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and efficacy of topical this compound in healthy volunteers and patients with mild-to-moderate plaque psoriasis.[4]

The randomized, double-blind, placebo-controlled study involved daily application of an this compound ointment for 28 days. The results showed that topical this compound was safe, well-tolerated, and led to a significant reduction in the local psoriasis severity index (LPSI) compared to baseline (p=0.0016).[4] Importantly, pharmacokinetic analysis revealed no detectable plasma levels of this compound, highlighting the potential for a large therapeutic index with topical application.[4]

Table 3: Phase 1 Clinical Trial of Topical this compound in Psoriasis

| Parameter | Result |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled |

| Population | Healthy volunteers and patients with mild-to-moderate plaque psoriasis |

| Treatment | Daily topical application of this compound ointment for 28 days |

| Primary Endpoints | Safety and tolerability |

| Efficacy Endpoint | Change in Local Psoriasis Severity Index (LPSI) |

| Key Findings | - Safe and well-tolerated- Significant reduction in LPSI (p=0.0016 vs. baseline)- No detectable plasma levels of this compound |

Experimental Protocols

S1P1 Receptor Internalization Assay

This assay is designed to visually and quantitatively assess the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.

Methodology:

-

Cell Culture: CHO-S1P1 cells are cultured in appropriate media supplemented with serum and antibiotics. For the assay, cells are seeded onto glass-bottom dishes suitable for microscopy.

-

Serum Starvation: Prior to treatment, cells are serum-starved for a defined period (e.g., 2-4 hours) to minimize baseline receptor activation by S1P present in the serum.

-

Compound Treatment: Cells are treated with various concentrations of this compound, a positive control (e.g., S1P), and a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

-

Fixation: Following treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with a solution of paraformaldehyde.

-

Imaging: The subcellular localization of the S1P1 receptor (often tagged with a fluorescent protein like GFP) is visualized using confocal microscopy.

-

Quantification: Image analysis software is used to quantify the degree of receptor internalization. This can be done by measuring the ratio of intracellular to plasma membrane fluorescence intensity.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is induced in susceptible rodent strains to mimic the inflammatory and demyelinating pathology of multiple sclerosis.

Methodology:

-

Induction of EAE: Lewis rats are immunized with an emulsion containing a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG), and complete Freund's adjuvant (CFA).

-

Disease Monitoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state.[1]

-

Treatment: Upon the onset of clinical signs (e.g., a clinical score of 1 or 2), animals are randomized into treatment groups and receive daily oral doses of this compound, FTY720, or a vehicle control.

-

Clinical Scoring: Daily clinical scores are recorded for each animal throughout the study period.

-

Data Analysis: The mean clinical scores for each treatment group are calculated and compared to assess the efficacy of the compounds in ameliorating disease severity.

Assessment of Lymphopenia

The effect of S1P1 agonists on peripheral blood lymphocyte counts is a key pharmacodynamic marker.

Methodology:

-

Blood Collection: At specified time points after drug administration, blood samples are collected from the animals.

-

Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples using density gradient centrifugation.

-

Flow Cytometry: The isolated cells are stained with fluorescently labeled antibodies specific for different lymphocyte subpopulations (e.g., CD3+ for T-cells, CD4+ for helper T-cells, CD8+ for cytotoxic T-cells).

-

Analysis: The percentage and absolute number of each lymphocyte subpopulation are determined using a flow cytometer. The results from the treated groups are compared to those of the vehicle-treated group to quantify the degree of lymphopenia.

Western Blot Analysis of AKT and ERK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated AKT and ERK, indicating the activation of their respective signaling pathways.

Methodology:

-

Cell Lysis: CHO-S1P1 cells are treated with this compound or controls for various time points. Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of AKT (pAKT Ser473) and ERK (pERK Thr202/Tyr204). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of total AKT and ERK.

Conclusion

This compound represents a promising next-generation S1P1 agonist with a distinct pharmacological profile compared to the first-in-class agent, FTY720. Its direct mechanism of action, high selectivity for S1P1, and favorable safety profile in preclinical studies suggest it could offer a valuable therapeutic option for a range of autoimmune diseases. The clinical data from the Phase 1 trial of topical this compound for psoriasis further support its potential as a safe and effective localized treatment. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in various indications. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound, intended to serve as a valuable resource for the scientific and drug development community.

References

The Structure-Activity Relationship of AKP-11: A Next-Generation S1P1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AKP-11 is a novel, orally available small molecule that acts as a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Developed by Akaal Pharma, this compound has demonstrated a promising preclinical profile for the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis.[1] As a next-generation S1P1 modulator, this compound is designed to offer a superior safety profile compared to the first-generation drug, fingolimod (FTY720), particularly concerning cardiovascular side effects.[2] This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, and the experimental protocols utilized in its evaluation.

Core Structure of this compound

The chemical structure of this compound, as identified by its CAS number 1220973-37-4, is 2-amino-2-(2-(4-(3-(benzyloxy)-4-chlorophenyl)-1,2,5-oxadiazol-3-yl)ethyl)propane-1,3-diol.[3]

Chemical Structure of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES String |

| This compound | 1220973-37-4 | C22H22ClN3O5 | 443.9 g/mol | ClC1=C(OCCC)C=CC(C2=NC(C3=CC=C(OC(C(CO)(N)CO)=C4)C4=C3)=NO2)=C1 |

Mechanism of Action

This compound exerts its immunomodulatory effects by acting as a functional antagonist of the S1P1 receptor. Upon binding, this compound induces the internalization and subsequent degradation of the S1P1 receptor on lymphocytes.[2][4] This process prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes in the bloodstream (lymphopenia).[2] The sequestration of autoreactive lymphocytes in the lymph nodes is a key mechanism for the therapeutic efficacy of S1P1 modulators in autoimmune diseases.

Notably, unlike fingolimod, which requires phosphorylation by sphingosine kinase to become active, this compound is a direct agonist of the S1P1 receptor.[2] This direct mechanism of action may contribute to its distinct pharmacological profile. Furthermore, this compound-mediated S1P1 downregulation is independent of sphingosine kinase activity.[2]

Upon binding to the S1P1 receptor, this compound activates intracellular signaling pathways, including the Akt and ERK pathways, which are involved in cell survival and proliferation.[2]

Signaling Pathway of this compound

Caption: Intracellular signaling cascade initiated by this compound binding to the S1P1 receptor.

Structure-Activity Relationship (SAR) Studies

Detailed structure-activity relationship data for this compound and its analogs are primarily contained within patents filed by Akaal Pharma, specifically US Patent 9,181,182 B2 and US Patent 9,193,716 B2.[5] These documents describe various classes of novel compounds that modulate S1P receptors. Access to the full text of these patents, particularly the "Examples" section, is necessary to extract the specific chemical modifications and the corresponding in vitro and in vivo activity data.

A comprehensive SAR analysis would involve summarizing this data in tables to correlate specific structural changes with their effects on:

-

Potency: EC50 or IC50 values for S1P1 receptor agonism.

-

Selectivity: Activity at other S1P receptor subtypes (S1P2-S1P5).

-

Pharmacokinetic properties: Oral bioavailability, half-life, and metabolic stability.

-

In vivo efficacy: Dose-dependent reduction in peripheral blood lymphocyte counts and efficacy in animal models of autoimmune diseases.

While the specific data for this compound analogs is proprietary, general SAR principles for S1P1 agonists often revolve around modifications to three key regions of the molecule:

-

The Polar Head Group: Typically an amino alcohol or a similar moiety that mimics the polar head of sphingosine. Modifications in this region can affect receptor binding and phosphorylation potential (though not relevant for direct agonists like this compound).

-

The Lipophilic Tail: A long alkyl or arylalkyl chain that occupies a hydrophobic pocket in the receptor. The length, rigidity, and substitution pattern of this tail are critical for potency and selectivity.

-

The Central Core/Linker: The scaffold connecting the polar head and the lipophilic tail. Variations in the core structure can influence the overall conformation of the molecule and its fit within the receptor binding site.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and its analogs.

S1P1 Receptor Binding/Redistribution Assay

This assay is used to determine the ability of a compound to bind to and activate the S1P1 receptor, leading to its internalization.

Objective: To quantify the agonist activity of test compounds at the human S1P1 receptor.

Methodology:

-

Cell Line: A stable cell line, such as U2OS or CHO cells, recombinantly expressing human S1P1 receptor, often fused to a fluorescent protein like GFP (S1P1-EGFP), is used.[2]

-

Cell Culture: Cells are maintained in a suitable culture medium (e.g., Ham's F12) supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with an assay buffer.

-

Test compounds are serially diluted and added to the wells. A known S1P1 agonist is used as a positive control.

-

The plate is incubated for a specified period (e.g., 1-2 hours) at 37°C to allow for receptor internalization.

-

Cells are then fixed with a solution like 4% formaldehyde.

-

The redistribution of the S1P1-EGFP from the cell membrane to intracellular compartments is quantified using high-content imaging and analysis software. The percentage of cells showing receptor internalization is determined for each compound concentration.

-

-

Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis to evaluate the in vivo efficacy of potential therapeutics.[2]

Objective: To assess the ability of this compound to prevent or treat the clinical signs of EAE in rodents.

Methodology:

-

Animals: Female Lewis rats or C57BL/6 mice are commonly used.

-

Induction of EAE:

-

Animals are immunized with an emulsion containing a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide or myelin basic protein (MBP), and Complete Freund's Adjuvant (CFA).

-

Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to enhance the autoimmune response.

-

-

Treatment:

-

This compound is administered orally, typically starting before the onset of clinical signs (prophylactic) or after the onset of disease (therapeutic).

-

A vehicle control group and a positive control group (e.g., treated with fingolimod) are included.

-

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.

-

Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.

-

Data Analysis: The mean clinical scores, disease incidence, and day of onset are compared between the treatment and control groups.

Lymphocyte Sequestration Assay

This assay measures the reduction in peripheral blood lymphocyte counts, a key pharmacodynamic marker for S1P1 receptor agonists.

Objective: To determine the effect of this compound on circulating lymphocyte numbers.

Methodology:

-

Animals: Rats or mice are used.

-

Treatment: Animals are treated with a single oral dose of this compound or vehicle.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points before and after drug administration (e.g., 0, 4, 8, 24, 48 hours).

-

Lymphocyte Counting: Total and differential lymphocyte counts are determined using an automated hematology analyzer or by flow cytometry.

-

Data Analysis: The percentage change in lymphocyte count from baseline is calculated for each time point and compared between the treated and control groups.

Conclusion

This compound is a promising second-generation S1P1 receptor agonist with a distinct pharmacological profile that suggests a favorable safety and efficacy balance. While detailed structure-activity relationship data remains proprietary within corporate patents, the available information on its mechanism of action and preclinical performance highlights its potential as a therapeutic agent for autoimmune diseases. Further disclosure of the SAR data from ongoing research and clinical development will provide deeper insights into the chemical features that govern the activity of this important class of immunomodulators.

References

- 1. guidetopharmacology.org [guidetopharmacology.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Preclinical Pharmacology of AKP-11: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AKP-11 is a novel, orally available, and highly selective small molecule modulator of the Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for autoimmune and inflammatory diseases, including multiple sclerosis, psoriasis, and atopic dermatitis.[1][3] Developed by Akaal Pharma, this compound has shown a promising preclinical profile, exhibiting comparable efficacy to the approved drug Fingolimod (FTY720/Gilenya) in an animal model of multiple sclerosis, but with a significantly improved safety profile.[2][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing available data on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs. Modulation of S1P1 has emerged as a key therapeutic strategy for autoimmune diseases, aiming to sequester lymphocytes in these organs and prevent their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis.[5][6]

This compound is a direct agonist of the S1P1 receptor.[5][6] Unlike Fingolimod, which is a prodrug requiring phosphorylation by sphingosine kinase to become active, this compound acts directly on the receptor.[5][6] This direct mechanism of action may contribute to its distinct pharmacological profile.

Mechanism of Action

This compound functions as a selective S1P1 receptor agonist.[5][7] Its binding to the S1P1 receptor on lymphocytes leads to the internalization of the receptor, rendering the cells unresponsive to the endogenous S1P gradient that directs their exit from lymph nodes.[5][7] This functional antagonism results in the reversible sequestration of lymphocytes, particularly T cells, within the lymph nodes, thereby reducing the number of circulating lymphocytes available to mount an inflammatory response in peripheral tissues and the CNS.[5][7]

Signaling Pathways

Upon binding to the S1P1 receptor, this compound activates downstream intracellular signaling pathways, including the AKT and ERK pathways.[5][7] This activation is characterized by the phosphorylation of AKT at Ser473 and ERK1/2 at Thr202/Tyr204.[5][7] The phosphorylation of these key signaling molecules peaks approximately 5 minutes after treatment with this compound in vitro.[5][7]

In Vitro Pharmacology

In vitro studies have been conducted to characterize the activity of this compound on S1P1 receptor signaling and its effects on lymphocyte function. While specific quantitative data such as IC50, EC50, and Ki values are not publicly available, the qualitative and comparative results from these studies are summarized below.

Table 1: Summary of In Vitro Pharmacology of this compound

| Assay | Cell Type | Key Findings | Reference |

| S1P1 Receptor Internalization | CHO cells stably expressing S1P1 | This compound induces S1P1 receptor internalization. The rate of internalization and degradation is less pronounced compared to FTY720, and the receptor is recycled back to the cell surface after withdrawal of this compound. | [5][7] |

| AKT and ERK Phosphorylation | Cell Culture Model | This compound treatment leads to a significant increase in the phosphorylation of AKT and ERK, with a peak at 5 minutes. | [5][7] |

| S1P1 Ubiquitination | Cell Culture Model | This compound treatment results in a smaller degree of S1P1 ubiquitination and proteolysis compared to FTY720. | [5] |

Experimental Protocols

S1P1 Receptor Internalization Assay (General Protocol):

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing HA-tagged S1P1 receptors are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound or a comparator compound (e.g., FTY720) for different durations.

-

Receptor Visualization: The localization of the S1P1 receptor is assessed using immunofluorescence. Cells are fixed, permeabilized, and stained with an anti-HA antibody followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The distribution of the receptor (cell surface vs. intracellular) is visualized by fluorescence microscopy and quantified.

References

- 1. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [bio-protocol.org]

- 2. This compound - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis | PLOS One [journals.plos.org]

- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 6. This compound - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

AKP-11: An In-Depth Analysis of its Effects on AKT and ERK Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

AKP-11 is a novel, selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist that has demonstrated therapeutic potential in preclinical models of autoimmune diseases. As a modulator of S1P1, a G protein-coupled receptor, this compound influences a multitude of cellular processes by engaging downstream signaling cascades. This technical guide provides a detailed examination of the effects of this compound on two critical intracellular signaling pathways: the Protein Kinase B (AKT) and the Extracellular Signal-Regulated Kinase (ERK) pathways. Both AKT and ERK are pivotal regulators of cell survival, proliferation, and differentiation, making them key pathways to consider in the evaluation of novel therapeutics. This document summarizes the available quantitative data, provides detailed experimental methodologies for the assessment of these pathways, and visualizes the signaling networks and experimental workflows.

Introduction to this compound and its Target: S1P1

This compound is a direct agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a high-affinity receptor for the signaling lipid sphingosine-1-phosphate and is integral to the regulation of the immune, vascular, and nervous systems. Upon activation by an agonist like this compound, S1P1 initiates a cascade of intracellular events, primarily through its coupling to Gi proteins. This leads to the modulation of various downstream effectors, including the AKT and ERK signaling pathways, which are the focus of this guide. Understanding the interaction of this compound with these pathways is crucial for elucidating its mechanism of action and predicting its therapeutic and off-target effects.

This compound's Impact on the AKT Signaling Pathway

The AKT signaling pathway is a central node in cellular signaling, governing cell survival, growth, and metabolism. Activation of this pathway is a multi-step process that is initiated by the activation of phosphoinositide 3-kinase (PI3K).

Mechanism of this compound-Mediated AKT Activation

As a selective S1P1 agonist, this compound is known to induce the phosphorylation and subsequent activation of AKT.[1] The binding of this compound to the S1P1 receptor is believed to trigger a conformational change, leading to the activation of associated Gi proteins. The βγ subunits of the activated G-protein can then stimulate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for AKT at the plasma membrane, where it is phosphorylated at Threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and at Serine 473 (Ser473) by the mammalian target of rapamycin complex 2 (mTORC2), leading to its full activation.

References

Methodological & Application

Application Notes and Protocols for AKP-11: An Investigational S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the in vitro characterization of AKP-11, a novel, potent, and selective small molecule modulator of the Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1). This compound has demonstrated potential as both a topical treatment for inflammatory skin diseases like psoriasis and atopic dermatitis, and as an oral therapy for autoimmune indications.[1]

The following sections detail the mechanism of action of this compound, its effects on cellular signaling, and provide step-by-step protocols for key in vitro cell-based assays to evaluate its potency and efficacy.

Mechanism of Action